molecular formula C8H5NO B12564502 2,7-Methanofuro[3,4-b]pyridine CAS No. 299181-31-0

2,7-Methanofuro[3,4-b]pyridine

Cat. No.: B12564502
CAS No.: 299181-31-0
M. Wt: 131.13 g/mol
InChI Key: QYYOMCFJYSEFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Methanofuro[3,4-b]pyridine is a heterocyclic compound that features a fused ring system combining furan and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Methanofuro[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of chalcones with 2-cyanothioacetamide, followed by cyclization . The reaction is usually carried out in ethanol with sodium hydroxide as a base, and the product is purified through recrystallization from ethanol .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions: 2,7-Methanofuro[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 2,7-Methanofuro[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to bind to serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, disrupting key cellular signaling pathways and inducing apoptosis in cancer cells . This disruption of signaling pathways is crucial for its anticancer activity.

Properties

CAS No.

299181-31-0

Molecular Formula

C8H5NO

Molecular Weight

131.13 g/mol

IUPAC Name

6-oxa-9-azatricyclo[5.2.1.04,8]deca-1(9),2,4,7-tetraene

InChI

InChI=1S/C8H5NO/c1-2-6-3-7-8(9-6)5(1)4-10-7/h1-2,4H,3H2

InChI Key

QYYOMCFJYSEFCQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=C1OC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.